Fluorescence Sensing Selectivity: Nitro vs. Hydroxy Isophthalate in Isoreticular MOFs
In a direct head-to-head comparison of three isoreticular Cd(II)-based MOFs constructed with identical N,N′-donor ligands but different dicarboxylate linkers (isophthalate, 5-nitroisophthalate, and 5-hydroxyisophthalate), the nitro-functionalized MOF (Compound 2) exhibited fundamentally different sensing selectivity. The electron-withdrawing –NO₂ group in Compound 2 enabled selective fluorescence quenching response toward electron-rich phenylenediamines, showing maximum quenching with m-phenylenediamine. In contrast, the hydroxy-functionalized MOF (Compound 3) responded preferentially to electron-deficient aminopyridines, with maximum quenching observed for 3-aminopyridine [1].
| Evidence Dimension | Fluorescence sensing selectivity for aromatic amine isomers |
|---|---|
| Target Compound Data | Nitro-substituted MOF (5-nitroisophthalate linker): Maximum fluorescence quenching with m-phenylenediamine |
| Comparator Or Baseline | Hydroxy-substituted MOF (5-hydroxyisophthalate linker): Maximum fluorescence quenching with 3-aminopyridine; Unsubstituted MOF (isophthalate linker): Maximum fluorescence enhancement with 2-picolylamine |
| Quantified Difference | Complete reversal of analyte selectivity from electron-rich phenylenediamines (nitro) to electron-deficient aminopyridines (hydroxy); unsubstituted analog exhibits enhancement rather than quenching and targets different amine class |
| Conditions | Isoreticular 2D Cd(II)-MOFs; dual fluorescence emission from π-π* and n-π* excitation; same N,N′-donor ligand used across all three frameworks |
Why This Matters
For researchers developing fluorescent sensors for nitroaromatic explosives or environmental monitoring, the nitro-functionalized scaffold provides unique targeting of electron-rich amine isomers that cannot be replicated by hydroxy or unsubstituted analogs, making substitution impossible without complete redesign of the sensing mechanism.
- [1] Das, P., Dinda, S., Kumar, R., & Ghoshal, D. (2025). Segregation of Constitutional Isomers of Some Aromatic Amines Exploiting the Changes of Photo-Luminescence Behaviour of Isoreticular Metal-Organic Frameworks. Chemistry – An Asian Journal, 20(8), e202401495. https://doi.org/10.1002/asia.202401495 View Source
